Superior Mdm2 Binding Affinity: Ganoderic Acid X vs. Ganoderic Acids Y, F, and Polyporenic Acid C
In the first reported virtual screening of mushroom-derived low-molecular-weight compounds for Mdm2 inhibition, ganoderic acid X (Kᵢ = 16 nM) demonstrated the highest predicted binding affinity among all steroids tested. [1] This affinity was 1.4-fold superior to its closest structural analog, ganoderic acid Y (Kᵢ = 22 nM), and 4.3-fold superior to ganoderic acid F (Kᵢ = 69 nM). Polyporenic acid C, a non-steroidal comparator, showed a Kᵢ of 59 nM. The cross-docking validation protocol confirmed that the Mdm2 binding pose of GAX occupies critical residues within the p53-binding cleft, providing a structural basis for its superior predicted potency. [1]
| Evidence Dimension | Mdm2 inhibitory constant (Kᵢ) from in silico virtual screening |
|---|---|
| Target Compound Data | Ganoderic Acid X: Kᵢ = 16 nM |
| Comparator Or Baseline | Ganoderic Acid Y: Kᵢ = 22 nM; Ganoderic Acid F: Kᵢ = 69 nM; Polyporenic Acid C: Kᵢ = 59 nM |
| Quantified Difference | GAX Kᵢ is 1.4× lower (more potent) than GA-Y and 4.3× lower than GA-F |
| Conditions | In silico re-docking and cross-docking protocol against Mdm2 crystal structure; scoring function validated with known inhibitors |
Why This Matters
Mdm2 Kᵢ values provide a quantifiable surrogate for target engagement potency; GAX's 16 nM Kᵢ ranks it as the top steroid candidate for downstream cell-free and cell-based Mdm2-p53 disruption validation, directly informing prioritization in oncology screening cascades.
- [1] Froufe, H. J. C., Abreu, R. M. V., & Ferreira, I. C. F. R. (2013). Virtual screening of low molecular weight mushrooms compounds as potential Mdm2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 569–575. View Source
